8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method utilizes nano ZnO as a catalyst under solvent-free conditions, providing a regiospecific synthesis . Industrial production methods often employ environmentally benign solid acids like montmorillonite K-10 .
Chemical Reactions Analysis
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Condensation: Condensation reactions with substituted carboxylic acids in the presence of catalysts like EDC and TEA.
Major products formed from these reactions include amides and other substituted quinoline derivatives .
Scientific Research Applications
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial growth and protein functions .
Comparison with Similar Compounds
8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in condensation reactions to form amides.
4-Hydroxy-2-quinolones: These compounds have different functional groups but share similar synthetic routes.
9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile): Exhibits potent antimicrobial activity.
The uniqueness of this compound lies in its specific functional groups and its applications in proteomics research .
Properties
IUPAC Name |
8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHXSKERHVLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391908 |
Source
|
Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588676-14-6 |
Source
|
Record name | 8-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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